Cas no 17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate)

1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate structure
17679-63-9 structure
Product Name:1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
CAS No:17679-63-9
MF:C20H28N2O4
MW:360.447325706482
CID:1364329
PubChem ID:31228
Update Time:2025-04-20

1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
    • Q27293293
    • N,N'-Dibenzylethylenediammonium di(acetate)
    • AS-12384
    • bis(acetic acid); benzyl[2-(benzylamino)ethyl]amine
    • 122-75-8
    • N1,N2-Dibenzylethane-1,2-diamine diacetate
    • N pound notN'-Dibenzyl ethylenediamine diacetate
    • N,N'-Dibenzylethylenediamine Diacetate Salt
    • N,N'-dibenzylethane-1,2-diamine diacetate
    • DBED diacetate
    • C90953
    • MFCD00040588
    • N,N'-Dibenzyl ethylenediamine diacetate
    • 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
    • N,N inverted exclamation mark -Dibenzylethylenediamine Diacetate
    • Benzathine diacetate
    • Z1741980863
    • NSC-33274
    • BENZATHINE DIACETATE [MI]
    • EINECS 204-572-4
    • 1,2-Di(benzylamino)ethane diacetate
    • C20H28N2O4
    • AKOS016004668
    • 17679-63-9
    • acetic acid;N,N'-dibenzylethane-1,2-diamine
    • N,N-Dibenzyl ethylenediamine dicetic acid
    • NSC 33274
    • SY036164
    • DTXSID40883314
    • X18B8X2C22
    • EC 204-572-4
    • EN300-1660866
    • W-108425
    • UNII-X18B8X2C22
    • N1,N2-Dibenzylethane-1,2-diaminediacetate
    • SCHEMBL8769245
    • CS-W019565
    • D0280
    • 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, diacetate
    • AMY3306
    • N,N\\'-Dibenzyl ethylenediamine diacetate
    • N,N'-Dibenzylethylenediamine diacetate
    • N1,N2-DIBENZYL ETHYLENEDIAMINE DIACETATE
    • Inchi: 1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
    • InChI Key: MTRNNCLQPVCDLF-UHFFFAOYSA-N
    • SMILES: OC(C)=O.OC(C)=O.N(CC1C=CC=CC=1)CCNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 360.20490738g/mol
  • Monoisotopic Mass: 360.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 202
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.7Ų
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